(R)-7,8-Dimethylchroman-4-amine hydrochloride is a chemical compound classified under the chroman and amine categories. Its molecular formula is with a molecular weight of approximately 213.71 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways .
The compound is synthesized through various chemical processes and can be derived from naturally occurring chroman derivatives. Chromans are a class of organic compounds that contain a chromane moiety, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydrofuran ring. The specific classification of (R)-7,8-Dimethylchroman-4-amine hydrochloride places it within both the amine and chroman families, indicating its dual functional potential in biological systems .
The synthesis of (R)-7,8-Dimethylchroman-4-amine hydrochloride typically involves several steps:
The molecular structure of (R)-7,8-Dimethylchroman-4-amine hydrochloride features:
(R)-7,8-Dimethylchroman-4-amine hydrochloride can participate in various chemical reactions typical of amines and aromatic compounds:
The reactivity of this compound is influenced by the electron-donating methyl groups on the chroman structure, which enhance its nucleophilicity and alter its interaction with electrophiles .
Relevant data on melting points or specific heat capacities are not detailed but would be essential for practical applications in laboratory settings .
(R)-7,8-Dimethylchroman-4-amine hydrochloride has potential applications in various scientific fields:
Continued research into this compound could unveil further applications in medicinal chemistry and biochemistry .
The chroman scaffold (benzodihydropyran) represents a privileged structure in medicinal chemistry, with its natural occurrence in tocopherols (vitamin E) and synthetic derivatives demonstrating diverse biological activities. Early exploration of chroman-4-amines stemmed from structural simplification of retinoid frameworks while retaining key elements for nuclear receptor interaction. The chroman core provides a semi-rigid, chiral template that mimics the cyclohexene ring of retinoic acid while offering superior metabolic stability compared to polyene systems [3]. Chroman-4-amines emerged as particularly interesting scaffolds when structure-activity relationship (SAR) studies revealed that the basic amine at the 4-position critically influences receptor binding affinity and selectivity, analogous to the carboxylate group in classical retinoids [3] [5].
Table 1: Historical Development of Chroman-4-amine Bioactive Compounds
Year | Development Milestone | Significance |
---|---|---|
1990s | Discovery of chromene amide RAR antagonists | Demonstrated chroman-like scaffolds modulate retinoid signaling [2] |
2003 | Synthesis of enantiopure chroman-4-amines | Established stereochemistry as critical for receptor selectivity [3] |
2010s | Chroman amines as RARα-selective probes | Provided tools for dissecting RAR subtype functions [2] |
2020s | 7,8-Dimethylchroman-4-amine derivatives | Optimized steric and electronic properties for RARα binding [1] [7] |
The strategic incorporation of 7,8-dimethyl substituents represents a recent refinement to enhance receptor complementarity. This substitution pattern was inspired by crystallographic studies of RAR ligand-binding domains, which revealed a hydrophobic subpocket with optimal dimensions for accommodating methyl groups at these positions [2] [6]. The hydrochloride salt form of the amine significantly improves aqueous solubility and crystallinity, facilitating pharmaceutical development. The progression from simple chroman-4-amines to specifically 7,8-dimethylated derivatives exemplifies structure-based drug design approaches to optimize receptor-ligand interactions while maintaining favorable physicochemical properties [1] [7].
The chiral center at C4 of the chroman scaffold creates distinct spatial orientations of the amine functionality that profoundly influence biological activity. The (R)-configuration of 7,8-dimethylchroman-4-amine positions the ammonium group in a spatial orientation that mimics the natural retinoic acid carboxylate binding mode with RARα, enabling formation of critical salt bridges with receptor residues [3] [5]. Studies with enantiomeric pairs consistently demonstrate that the (R)-enantiomer exhibits superior receptor binding affinity and functional activity compared to its (S)-counterpart. For example, in transactivation assays, the (R)-enantiomer of chroman-4-amine derivatives typically shows 10-50 fold greater potency at RARα compared to the (S)-form [2].
Table 2: Impact of Stereochemistry and Substitution on Chroman-4-amine Properties
Structural Feature | (R)-7,8-Dimethylchroman-4-amine | Unsubstituted (R)-Chroman-4-amine | 6-Isopropyl (R)-Chroman-4-amine |
---|---|---|---|
Molecular Weight | 215.72 g/mol | 185.65 g/mol | 227.73 g/mol |
Chiral Center | (R)-configuration | (R)-configuration | (R)-configuration |
Key Substituents | 7,8-dimethyl | None | 6-isopropyl |
logP (calculated) | ~2.1 | ~1.7 | ~2.9 |
Receptor Selectivity | RARα >> RARβ/γ | Moderate RARα selectivity | Undetermined |
Synthetic Accessibility | Moderate | High | Challenging |
The 7,8-dimethyl substitution further refines the stereochemical requirements for optimal binding. These methyl groups create a steric environment that enhances enantioselectivity by differentially restricting conformational flexibility of the two enantiomers. Molecular dynamics simulations indicate the 7,8-dimethyl groups in the (R)-isomer create a complementary surface for hydrophobic residues in the RARα ligand binding pocket (Leu233, Phe286), while inducing steric clashes with the same residues when in the (S)-configuration [6]. The methyl groups also influence the pKa of the amine functionality through subtle electronic effects, with the protonated amine existing predominantly as the biologically active species at physiological pH. This combination of steric, electronic, and conformational factors underscores why the (R)-7,8-dimethylchroman-4-amine represents a structurally optimized pharmacophore within this chemical class [1] [7].
Retinoic Acid Receptor Alpha (RARα) represents a compelling therapeutic target due to its master regulatory role in cellular differentiation, particularly in germ cell development and spermatogenesis. Genetic evidence from Rara-/- knockout mice demonstrates complete male infertility with disrupted spermatogenesis but otherwise normal somatic development, suggesting that selective pharmacological inhibition could achieve contraceptive effects without systemic toxicity [2]. Unlike pan-RAR antagonists that produce undesirable side effects through RARβ and RARγ inhibition, selective RARα antagonists offer the potential for a targeted approach to male contraception with a favorable safety profile [2] [5].
(R)-7,8-Dimethylchroman-4-amine HCl exhibits a unique interaction profile with RARα characterized by antagonism of retinoic acid-mediated gene transactivation. Mechanistically, it binds the canonical ligand-binding domain but induces conformational changes that prevent co-activator recruitment and stabilize the receptor in an inactive state [3]. Structural studies of related chromene amide analogs reveal that the chroman core occupies the hydrophobic region of the binding pocket, while the protonated amine forms critical electrostatic interactions with Arg278 and hydrophobic contacts with Leu271 [2] [5]. The 7,8-dimethyl groups extend into a subpocket lined by Val287 and Phe288, explaining the enhanced selectivity compared to non-methylated analogs.
Table 3: Receptor Interaction Profile of Chroman-4-amine Derivatives
Compound | RARα Antagonism IC₅₀ (nM) | RARβ Antagonism IC₅₀ (nM) | RARγ Antagonism IC₅₀ (nM) | Selectivity Ratio (β/α, γ/α) |
---|---|---|---|---|
BMS-189453 (Reference) | 9.4 | >10,000 | 7.5 | >1000, 0.8 |
(R)-Chroman-4-amine | 320 | >10,000 | 2,500 | >31, 7.8 |
(R)-7,8-Dimethylchroman-4-amine | 42 | >10,000 | 1,100 | >238, 26 |
The dimethylchroman scaffold confers favorable physicochemical properties for in vivo activity, including moderate logP (predicted ~2.1), good metabolic stability due to decreased oxidative metabolism at the 7,8 positions, and enhanced oral bioavailability compared to earlier chromene carboxamides [1] [6] [7]. While earlier selective RARα antagonists like AGN 193491 showed disappointing in vivo activity due to poor pharmacokinetics, the chroman-4-amine series demonstrates improved plasma exposure and tissue distribution, particularly to reproductive organs [2]. This combination of receptor selectivity and drug-like properties establishes (R)-7,8-dimethylchroman-4-amine HCl as a sophisticated pharmacological tool for probing RARα-specific functions and a promising lead for targeted therapeutic applications.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7